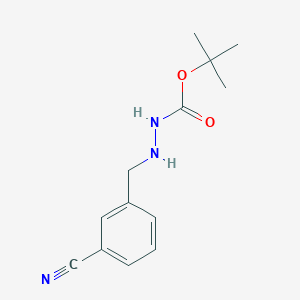

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

説明

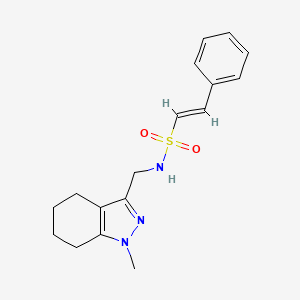

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the linear formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .科学的研究の応用

Application 1: Tert-Butylation of Carboxylic Acids and Alcohols

Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Tert-butyl ester groups are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents, as well as their convenient deprotection under acidic conditions . They are frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Methods of Application

The formation of tert-butyl esters includes the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concd H2SO4 . In addition, the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate, as well as transesterification reactions have been reported .

Results or Outcomes

All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 2: N-tert-butoxycarbonylation Reagent

Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application

The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .

Results or Outcomes

The Boc carrier was easily recyclable, and has great application prospects for industrial production .

特性

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTBQRVSDCIKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)

![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)

![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)